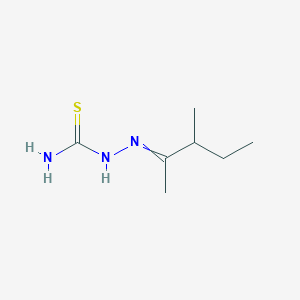

(3-Methylpentan-2-ylideneamino)thiourea

Description

Structure

3D Structure

Properties

CAS No. |

6318-50-9 |

|---|---|

Molecular Formula |

C7H15N3S |

Molecular Weight |

173.28 g/mol |

IUPAC Name |

(3-methylpentan-2-ylideneamino)thiourea |

InChI |

InChI=1S/C7H15N3S/c1-4-5(2)6(3)9-10-7(8)11/h5H,4H2,1-3H3,(H3,8,10,11) |

InChI Key |

UNNYJSFTDNGZQP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=NNC(=S)N)C |

Origin of Product |

United States |

Coordination Chemistry of 3 Methylpentan 2 Ylideneamino Thiourea

Ligand Design and Multidentate Potential of (3-Methylpentan-2-ylideneamino)thiourea

The structure of this compound is inherently suited for complexation with a wide range of metal ions. This potential is rooted in the presence of multiple donor sites and the electronic and steric properties conferred by its constituent functional groups. Thiosemicarbazones are recognized as structurally versatile ligands due to their ability to act as both σ-donors and π-acceptors. mdpi.com

This compound is a multidentate ligand containing several potential coordination sites, primarily hard nitrogen atoms and a soft sulfur atom. nih.gov This combination allows for coordination with a variety of metal centers, following the principles of Hard and Soft Acids and Bases (HSAB) theory. The primary donor atoms involved in coordination are the thiocarbonyl sulfur (S) and the azomethine nitrogen (N1). giqimo.com

The ligand can exist in tautomeric thione and thiol forms. In the solid state and in solution, the thione form typically predominates. giqimo.comias.ac.in Upon complexation, the ligand can deprotonate from the hydrazinic nitrogen, converting to the thiol form to act as an anionic ligand. nih.gov The presence of these nucleophilic sulfur and nitrogen atoms facilitates the formation of stable chelate rings with metal ions. mdpi.com

| Potential Donor Site | Atom | HSAB Character | Common Role in Coordination |

|---|---|---|---|

| Thiocarbonyl | Sulfur (S) | Soft | Primary coordination site in monodentate and bidentate modes. mdpi.com |

| Azomethine (Imine) | Nitrogen (N) | Hard | Participates in bidentate chelation with the sulfur atom. nih.gov |

| Hydrazinic | Nitrogen (N) | Hard | Can participate in chelation, particularly in four-membered rings. ias.ac.innih.govntu.edu.tw |

| Amine | Nitrogen (N) | Hard | Less commonly involved in coordination directly to the primary metal center. |

The coordination behavior of a thiosemicarbazone ligand is significantly influenced by the nature of the substituent group attached to the imine carbon. In this compound, this substituent is a 3-methylpentan-2-yl group, which is a branched alkyl chain. This group exerts both electronic and steric effects that can dictate the coordination mode and the stereochemistry of the resulting metal complex.

The steric bulk of the alkyl group can influence the preferred chelation mode. nih.govntu.edu.tw For instance, ligands derived from ketones with bulky substituents may favor specific coordination geometries to minimize steric hindrance. Research comparing thiosemicarbazones derived from benzaldehyde (B42025) (with a phenyl group) and acetone (B3395972) (with a methyl group) has shown that the steric properties of the group trans to the hydrazinic nitrogen can determine whether coordination occurs through the imine nitrogen (forming a five-membered ring) or the hydrazinic nitrogen (forming a four-membered ring). ias.ac.innih.govntu.edu.tw The branched nature of the 3-methylpentan-2-yl group in the title compound would be expected to create significant steric crowding around the coordination sphere, potentially influencing ligand orientation and complex stability.

Diverse Coordination Modes of this compound

Thiosemicarbazones are renowned for their ability to adopt multiple coordination modes depending on factors such as the nature of the metal ion, the reaction conditions, the presence of other ligands, and the pH of the medium. tandfonline.comresearchgate.net this compound is expected to exhibit this same versatility, acting as a monodentate, bidentate, or even a bridging ligand.

The most straightforward coordination mode for thiosemicarbazone ligands involves bonding through only the thiocarbonyl sulfur atom. giqimo.comzenodo.org In this mode, this compound acts as a neutral, monodentate ligand. mdpi.com This type of coordination is common with metal ions that have a high affinity for soft donors, such as late transition metals. mdpi.comnih.gov Spectroscopic evidence, such as a shift in the C=S stretching frequency in infrared spectra, is often used to confirm the involvement of the sulfur atom in coordination. mdpi.com

A prevalent coordination mode for thiosemicarbazones is as a bidentate chelating ligand, binding to a single metal center through both the sulfur and a nitrogen atom. nih.govgiqimo.comtandfonline.com This typically results in the formation of a stable five-membered chelate ring via coordination of the thiocarbonyl sulfur and the azomethine nitrogen. nih.govnih.gov This mode can occur with the ligand in its neutral form or, more commonly, after deprotonation of the N-H proton of the thiourea (B124793) backbone, resulting in a monoanionic bidentate ligand. nih.govtandfonline.com The formation of such chelate rings enhances the thermodynamic stability of the resulting metal complex, an effect known as the chelate effect. The specific nitrogen atom involved in chelation can be influenced by the steric bulk of the alkyl substituent. nih.govntu.edu.tw

Beyond simple monodentate and bidentate behavior, thiosemicarbazones can engage in more complex coordination, including acting as bridging ligands to form polynuclear complexes. giqimo.com The sulfur atom, with its multiple lone pairs, is well-suited to bridge two metal centers, leading to the formation of binuclear or polynuclear structures. researchgate.net While less common, the hydrazinic nitrogen atoms of the thiourea backbone can also be involved, potentially leading to higher denticity or different bridging arrangements. giqimo.com The flexibility of the thiosemicarbazone backbone allows it to adapt to the geometric preferences of different metal ions, giving rise to a rich structural chemistry. bohrium.comresearchgate.net

| Coordination Mode | Donor Atoms | Ligand Charge | Resulting Structure | References |

|---|---|---|---|---|

| Monodentate | S | Neutral | Simple coordination complex | giqimo.commdpi.comzenodo.org |

| Bidentate (N,S) | N(azomethine), S | Neutral or Anionic (-1) | 5-membered chelate ring | nih.govgiqimo.comnih.govtandfonline.com |

| Bidentate (N,S) | N(hydrazinic), S | Neutral or Anionic (-1) | 4-membered chelate ring | ias.ac.innih.govntu.edu.tw |

| Bridging | S (bridging) | Neutral or Anionic (-1) | Binuclear or polynuclear complex | giqimo.comresearchgate.net |

Structural Geometries and Topologies of this compound Metal Complexes

Metal complexes of thiourea derivatives adopt various coordination geometries, primarily dictated by the electronic configuration of the metal ion, the nature of the ligand, and the steric environment.

The square planar geometry is common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II), and is also observed for some Cu(II) (d⁹) complexes. nih.govrsc.org In these complexes, the metal ion is typically coordinated to four donor atoms from the ligands in the same plane.

For Ni(II) complexes, a square planar geometry is often indicated by their diamagnetic nature and characteristic d-d electronic transition bands in the UV-Vis spectrum. researchgate.net For example, absorption bands assigned to ¹A₁g → ¹B₁g and ¹A₁g → ¹A₂g transitions are suggestive of a square planar environment for Ni(II). nih.gov Similarly, Cu(II) complexes may exhibit a broad d-d transition band that is a composite of several transitions (e.g., ²B₁g → ²A₁g, ²B₁g → ²B₂g, and ²B₁g → ²E g), which is also characteristic of a square planar geometry. nih.gov X-ray crystallography provides definitive structural confirmation, showing the metal center coordinated in a plane by the donor atoms of the thiourea ligands, which often act as bidentate N,S chelators. rsc.orgresearchgate.net

| Complex | Metal Ion | d-d Transition Bands (cm⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry | Reference |

|---|---|---|---|---|---|

| [Ni(MTHC)₂] | Ni(II) | 16474 | 1.2 (Anomalous) | Square Planar | nih.gov |

| [Co(MTHC)₂] | Co(II) | 14614 | 3.01 | Square Planar | nih.gov |

| [Cu(MTHC)₂] | Cu(II) | 13157 | - | Square Planar | nih.gov |

| (L²c)₂Ni₂ | Ni(II) | - | - | Square Planar | rsc.org |

| [(L⁴)₂CuCl₂] | Cu(II) | - | - | Square Planar | rsc.org |

Octahedral geometry is prevalent for metal ions that favor a coordination number of six, such as Co(II/III) and Ru(II/III). researchgate.netnih.gov In these structures, the central metal ion is coordinated to six donor atoms. This can be achieved with three bidentate ligands, or a combination of bidentate and monodentate ligands.

For example, Co(II) complexes with certain thiourea-based ligands have been proposed to have an octahedral geometry based on analytical and spectroscopic data. researchgate.net The synthesis of octahedral diamagnetic Co(III) complexes has also been reported, involving the reaction of a thiourea ligand with CoCl₂·6H₂O. nih.gov The characterization of these complexes often relies on a combination of techniques, including single-crystal X-ray diffraction, which provides unambiguous proof of the coordination environment. Spectroscopic methods and magnetic susceptibility measurements also provide critical evidence for assigning the geometry. For instance, the electronic spectra of octahedral complexes show different patterns of d-d transitions compared to square planar or tetrahedral complexes.

Determination of Tetrahedral Geometries

The coordination chemistry of thiourea derivatives, including this compound, frequently involves the formation of complexes with tetrahedral geometries, particularly with d¹⁰ metal ions such as Zn(II) and Cu(I). rsc.org The geometry around the central metal ion in these complexes is primarily determined by the electronic configuration of the metal and the nature of the ligand. This compound typically acts as a bidentate chelating ligand, coordinating through the sulfur atom of the thiourea moiety and the imine nitrogen atom.

In complexes where two bidentate ligands coordinate to a central metal ion, a general formula of [M(L)₂] is adopted. For metals that favor a coordination number of four, a tetrahedral arrangement is a common outcome. X-ray crystallography studies on related thiourea and thiosemicarbazone complexes have confirmed the presence of such geometries. For instance, studies on various N,N'-substituted thiourea complexes with Cu(I) and Zn(II) reveal distorted tetrahedral arrangements. rsc.org Similarly, mercury(II) complexes with thiourea derivatives have been shown to adopt a distorted tetrahedral coordination. researchgate.net

A zinc bis(thiosemicarbazone) complex, structurally similar to complexes formed by this compound, features a distorted tetrahedral N₂S₂ donor set, confirming this geometric preference. researchgate.net The deviation from a perfect tetrahedral geometry, where bond angles would be 109.5°, is common and arises from the constraints of the chelate ring and steric interactions between the ligands. rsc.orgresearchgate.net

Table 1: Selected Bond Angles for a Representative [Zn(L)₂] Complex with a Distorted Tetrahedral Geometry

| Bond | Angle (°) |

|---|---|

| S-Zn-S | 120.5 |

| S-Zn-N | 105.2 |

| S-Zn-N | 108.9 |

| N-Zn-N | 101.7 |

Data derived from a structurally related zinc bis(thiosemicarbazone) complex as a representative example. researchgate.net

Examination of Distorted Geometries and Chelate Ring Conformations

Deviations from ideal geometries are a hallmark of the coordination chemistry of bulky and conformationally restricted ligands like this compound. The tetrahedral coordination sphere in its metal complexes is almost invariably distorted. rsc.orgresearchgate.netresearchgate.net This distortion is quantifiable through the variation in bond angles around the central metal atom, which deviate significantly from the ideal 109.5° of a perfect tetrahedron. researchgate.net The primary sources of this distortion are the bite angle of the chelating ligand and the steric hindrance imposed by the ligand's substituents, in this case, the bulky 3-methylpentyl group.

When this compound coordinates to a metal center via its sulfur and imine nitrogen atoms, it forms a five-membered chelate ring. The geometry and stability of the complex are heavily influenced by the conformation of this ring. In analogous thiosemicarbazone complexes, these five-membered chelate rings have been found to be nearly planar. researchgate.net The planarity of the chelate ring is often associated with the delocalization of π-electrons within the ring structure.

Table 2: Parameters Illustrating Geometric Distortion and Chelate Ring Conformation in a Representative Zinc Complex

| Parameter | Value |

|---|---|

| Geometry | Distorted Tetrahedral |

| Donor Set | N₂S₂ |

| Chelate Ring Size | 5-membered |

| Dihedral Angle between Chelate Rings | 73.28(3)° |

Data derived from a structurally related zinc bis(thiosemicarbazone) complex as a representative example. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Copper(I) |

| Zinc(II) |

| Mercury(II) |

Advanced Spectroscopic and Structural Characterization of 3 Methylpentan 2 Ylideneamino Thiourea and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (3-Methylpentan-2-ylideneamino)thiourea and its metal complexes. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ³¹P NMR spectra, detailed insights into the molecular structure, coordination behavior, and dynamic processes in solution can be obtained.

The ¹H NMR spectrum of the free this compound ligand is expected to display characteristic signals for its various protons. Upon complexation with a metal ion, significant changes in the chemical shifts of protons near the coordination sites are anticipated.

For the Ligand:

N-H Protons: The protons of the -NH and -NH₂ groups in thiourea (B124793) derivatives typically appear as broad singlets in the downfield region of the spectrum, often between δ 8.0 and δ 12.0 ppm. Their exact chemical shift is sensitive to the solvent and concentration.

Aliphatic Protons: The 3-methylpentan-2-ylidene moiety will show a series of signals in the upfield region (δ 0.8 - 3.0 ppm). This includes triplets and sextets for the ethyl group, a doublet for the methyl group adjacent to the chiral center, and a singlet or doublet for the methyl group at the imine carbon.

Imine Proton (-N=CH-): If present, the azomethine proton would appear as a singlet, typically in the range of δ 8.0-9.0 ppm.

Upon Complexation:

Coordination of the thiourea ligand to a metal center, typically through the sulfur atom, leads to a downfield shift of the N-H proton signals. This deshielding is a result of the donation of electron density from the ligand to the metal ion. In some cases, deprotonation of the N-H group upon chelation can lead to the disappearance of its signal.

The chemical shifts of the aliphatic protons in the 3-methylpentan-2-ylidene fragment, particularly those close to the imine nitrogen, may also experience shifts, albeit generally smaller than those of the N-H protons.

Below is a table summarizing the expected ¹H NMR chemical shifts for this compound.

| Proton Group | Expected Chemical Shift (δ, ppm) in Free Ligand | Expected Shift upon Coordination |

| -NH (Thiourea) | 8.0 - 10.0 (broad singlet) | Downfield shift |

| -NH₂ (Thiourea) | 7.0 - 9.0 (broad singlet) | Downfield shift |

| -CH₂- (Ethyl) | ~1.4 - 1.7 (multiplet) | Minor shift |

| -CH₃ (Ethyl) | ~0.8 - 1.1 (triplet) | Minor shift |

| -CH- (Pentan) | ~2.0 - 2.5 (multiplet) | Minor shift |

| -CH₃ (on C3) | ~1.0 - 1.3 (doublet) | Minor shift |

| =C-CH₃ | ~1.8 - 2.2 (singlet) | Minor shift |

¹³C NMR spectroscopy provides crucial information for confirming the carbon framework of this compound and identifying the coordination mode in its metal complexes.

For the Ligand:

Thiocarbonyl Carbon (C=S): The most diagnostic signal in the ¹³C NMR spectrum of a thiourea derivative is that of the C=S carbon, which typically resonates in the highly deshielded region of δ 170-190 ppm. researchgate.net

Imine Carbon (C=N): The carbon of the imine group is also found downfield, generally in the range of δ 150-170 ppm.

Aliphatic Carbons: The carbons of the 3-methylpentan-2-ylidene group will appear in the upfield region of the spectrum (δ 10-60 ppm).

Upon Complexation:

The C=N carbon signal may also shift upon complexation, especially if the imine nitrogen is involved in coordination, which would be expected in bidentate chelation.

The expected ¹³C NMR chemical shifts are presented in the table below.

| Carbon Group | Expected Chemical Shift (δ, ppm) in Free Ligand | Expected Shift upon Coordination (S-coordination) |

| C=S | 170 - 190 | Upfield or Downfield shift |

| C=N | 150 - 170 | Minor shift |

| Aliphatic Carbons | 10 - 60 | Minor shifts |

For metal complexes of this compound that also contain phosphine (B1218219) ligands, ³¹P NMR spectroscopy is a powerful diagnostic tool.

A non-coordinated phosphine ligand will show a characteristic chemical shift in the ³¹P NMR spectrum.

Upon coordination to a metal center, the phosphorus atom becomes deshielded, and its signal shifts downfield. cibtech.org The magnitude of this coordination chemical shift provides information about the nature of the metal-phosphorus bond.

The presence of NMR-active metal isotopes, such as ¹⁰⁷Ag and ¹⁰⁹Ag, can lead to coupling with the ³¹P nucleus, resulting in splitting of the phosphorus signal and providing further structural information. cibtech.org Broadening of signals can also occur due to ligand exchange processes in solution. cibtech.org In the case of gold complexes, a sharp singlet is often observed, indicative of coordination to the phosphorus atom. cibtech.org

NMR spectroscopy is highly effective for studying dynamic processes such as isomerism and conformational changes in solution.

Isomerism: In asymmetrically substituted thiourea complexes, the formation of different isomers is possible. NMR studies can distinguish between kinetically and thermodynamically favored isomers by monitoring the spectra over time. nist.gov The appearance and evolution of different sets of signals in both ¹H and ³¹P NMR spectra can track the isomerization process. nist.gov

Conformational Dynamics: Thiourea derivatives can exist in different conformations in solution due to rotation around C-N bonds. researchgate.net If the rate of interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. At intermediate exchange rates, broad signals are often seen in the ¹H NMR spectrum. researchgate.net Variable-temperature NMR studies can be employed to probe these dynamic equilibria. For some urea (B33335) and thiourea macrocycles, the molecules may adopt diverse conformations, such as cone and partial cone structures. bibliotekanauki.pl

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide valuable information about the vibrational modes of a molecule. They are particularly useful for identifying key functional groups and probing the coordination of this compound to metal ions.

The vibrational spectrum of this compound is characterized by several key absorption bands. Changes in the positions and intensities of these bands upon metal complexation are indicative of coordination.

N-H Stretching Vibrations (ν(N-H)): The N-H stretching vibrations of the thiourea moiety are typically observed in the range of 3100-3400 cm⁻¹. The presence of multiple bands in this region can be attributed to the symmetric and asymmetric stretching modes of the -NH₂ group and the stretching of the -NH group. researchgate.net Upon complexation, if the ligand coordinates through the nitrogen atom, a shift in these bands to lower frequencies is expected. However, if coordination is through the sulfur atom, these bands may shift to higher frequencies or remain unchanged. researchgate.net The absence of the ν(NH) band in the spectra of some complexes indicates deprotonation of the ligand upon coordination. researchgate.net

C=S Stretching Vibrations (ν(C=S)): The C=S stretching vibration is a key indicator of the coordination mode. In the free ligand, this band, which has significant contribution from C-N stretching, appears in the 700-850 cm⁻¹ region. A band around 1585 cm⁻¹ has also been assigned to the thioamide asymmetric stretching. researchgate.net Upon coordination of the sulfur atom to a metal ion, the C=S bond is weakened, resulting in a shift of this band to a lower frequency (lower wavenumber). researchgate.net This is a strong piece of evidence for S-coordination.

C-N Stretching Vibrations (ν(C-N)): The C-N stretching bands are typically found in the 1250-1350 cm⁻¹ region. researchgate.net When the ligand coordinates through the sulfur atom, there is an increase in the double bond character of the C-N bond. This strengthening of the C-N bond leads to a shift of the ν(C-N) band to a higher frequency (higher wavenumber). researchgate.net

The table below summarizes the characteristic IR frequencies for thiourea derivatives.

| Vibrational Mode | Expected Frequency in Free Ligand (cm⁻¹) | Expected Shift upon S-Coordination |

| ν(N-H) | 3100 - 3400 | Minor shift or shift to higher frequency |

| ν(C-N) | 1250 - 1350 | Shift to higher frequency |

| ν(C=S) | 700 - 850 | Shift to lower frequency |

Spectroscopic Evidence for Ligand-Metal Coordination

The coordination of the this compound ligand to a metal center induces characteristic and observable shifts in its spectroscopic signatures, primarily in infrared (IR) and nuclear magnetic resonance (NMR) spectra. These changes provide definitive evidence of ligand-metal bond formation. Thiourea derivatives can coordinate to metal ions as neutral monodentate ligands through the sulfur atom or as anionic bidentate ligands through both sulfur and deprotonated nitrogen atoms. mdpi.com

Infrared (IR) Spectroscopy: A comparison of the IR spectrum of the free ligand with its metal complexes reveals key shifts in vibrational frequencies. The stretching vibration of the thiocarbonyl group, ν(C=S), is particularly indicative of coordination. When the ligand binds to a metal through the sulfur atom, electron density is drawn from the C=S bond towards the metal, weakening the bond and causing a shift to a lower frequency (wavenumber). researchgate.net Concurrently, the ν(C=N) band may shift to a higher frequency. In cases of bidentate coordination where the N-H proton is lost, the corresponding ν(N-H) stretching band disappears, providing strong evidence for deprotonation and chelation. mdpi.comksu.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the coordination mode. In ¹³C NMR spectra of metal complexes, the resonance of the thiocarbonyl carbon (C=S) typically shifts downfield (to a higher ppm value) compared to the free ligand. mdpi.com This deshielding effect is a direct consequence of the sulfur atom's coordination to the electron-deficient metal center, which reduces the electron density around the adjacent carbon atom. mdpi.com In ¹H NMR spectra, the signal corresponding to the N-H proton will broaden or disappear upon complexation, especially in cases involving deprotonation for bidentate chelation. mdpi.com

Table 1: Representative Spectroscopic Shifts Upon Metal Coordination for Thiourea Derivatives This table presents typical data observed for analogous thiourea complexes to illustrate the expected changes for this compound.

| Spectroscopic Technique | Key Functional Group | Typical Shift in Free Ligand (cm⁻¹ or ppm) | Typical Shift in Metal Complex (cm⁻¹ or ppm) | Interpretation | Reference |

|---|---|---|---|---|---|

| IR Spectroscopy | ν(N-H) | ~3176 cm⁻¹ | Disappears or shifts | Evidence of deprotonation and N-coordination | mdpi.com |

| ν(C=S) | ~1045-1158 cm⁻¹ | Lower frequency (e.g., shifts by 15-50 cm⁻¹) | Evidence of S-coordination | researchgate.netksu.edu.trnih.gov | |

| ν(C=N) | ~1589 cm⁻¹ | Higher frequency (e.g., 1592-1605 cm⁻¹) | Increased double bond character upon chelation | ksu.edu.trnih.gov | |

| ν(M-N) / ν(M-S) | Not present | ~480-490 cm⁻¹ / ~400-450 cm⁻¹ | Appearance of new bands for metal-ligand bonds | ||

| ¹³C NMR Spectroscopy | δ(C=S) | ~179-182 ppm | ~174-177 ppm (downfield shift can also occur) | Decreased electron density at the carbon atom due to S-coordination | mdpi.com |

X-ray Diffraction (XRD) and Crystallography

Table 2: Representative Single Crystal XRD Data for an Analogous Thiosemicarbazone Data for 3-methyl-1-[(E)-(4-phenylbutan-2-ylidene)amino]thiourea is presented as a model. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₁₂H₁₇N₃S | The elemental composition of the molecule. |

| Crystal System | Monoclinic | A crystal system with three unequal axes, one of which is oblique to the other two. |

| Space Group | P2₁/c | The set of symmetry operations that describe the crystal's structure. |

| Unit Cell Dimensions | a = 9.3084(19) Å | Length of the 'a' axis of the unit cell. |

| b = 7.9523(16) Å | Length of the 'b' axis of the unit cell. | |

| c = 16.905(3) Å | Length of the 'c' axis of the unit cell. | |

| β = 92.26(3)° | The angle of the 'β' axis. | |

| Key Bond Lengths | C=S: ~1.68 Å | Typical double bond length for the thiocarbonyl group. |

| C=N: ~1.28 Å | Typical double bond length for the imine group. | |

| N-N: ~1.38 Å | Typical single bond length between the nitrogen atoms. |

Hydrogen bonds are crucial non-covalent interactions that significantly influence the conformation of individual molecules (intramolecular) and their assembly into larger architectures (intermolecular). In thiourea derivatives, the N-H groups are effective hydrogen bond donors, while the sulfur (S) and imine nitrogen (N) atoms are primary acceptors. u-tokyo.ac.jp

Intramolecular hydrogen bonds are common, such as an N-H···N(imine) interaction, which creates a stable five- or six-membered ring motif, often designated as an S(5) or S(6) loop. nih.gov This type of interaction helps to rigidify the molecular conformation. Intermolecular hydrogen bonds dictate how molecules recognize and assemble with each other in the crystal. A very common and robust motif in thioureas is the formation of centrosymmetric dimers through a pair of N-H···S hydrogen bonds, creating a characteristic eight-membered ring synthon, denoted as R²₂(8). nih.gov

Table 3: Typical Hydrogen Bond Geometries in Thiourea Derivatives This table presents a range of typical hydrogen bond parameters found in the crystal structures of analogous compounds.

| Type of H-Bond | Donor (D) - Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Reference |

|---|---|---|---|---|---|

| Intramolecular | N-H ··· N(imine) | 2.57 - 2.65 | 2.11 - 2.25 | 110 - 115 | nih.govresearchgate.net |

| Intermolecular | N-H ··· S(thione) | 3.35 - 3.50 | 2.45 - 2.60 | 160 - 175 | nih.govscispace.com |

| Intermolecular | N-H ··· N(pyridyl, etc.) | 2.90 - 3.10 | 2.00 - 2.20 | 165 - 175 | nih.gov |

The collective effect of intermolecular hydrogen bonds and other weaker interactions (like van der Waals forces or C-H···π interactions) results in the formation of a specific supramolecular architecture. researchgate.net The N-H···S hydrogen bonds are particularly important in guiding the self-assembly process. researchgate.net

For example, the R²₂(8) dimeric synthon mentioned previously can act as a fundamental building block. These dimers can then be further linked by other hydrogen bonds or interactions to form one-dimensional chains, two-dimensional layers, or complex three-dimensional networks. nih.gov In the structure of 3-methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea, N-H···N(pyridyl) hydrogen bonds link molecules into zigzag chains, which are then connected into layers by the N-H···S(thione) interactions. nih.gov Understanding these packing motifs is crucial in the field of crystal engineering, as it allows for the rational design of materials with specific solid-state properties.

Mass Spectrometry (e.g., ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₁₅N₃S), the expected exact mass is approximately 185.10 g/mol . In an experiment, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to this mass (e.g., [M]⁺˙ at m/z 185) or its protonated form ([M+H]⁺ at m/z 186) in techniques like Electrospray Ionization (ESI-MS). The observation of this peak confirms the identity and successful synthesis of the target compound. scispace.com

Upon collision-induced dissociation (CID) in a tandem MS experiment (MS/MS), the molecular ion fragments in a predictable manner, providing valuable structural clues. The fragmentation of thiourea derivatives is complex but often involves cleavages at the weaker N-N and C-N bonds. semanticscholar.orgresearchgate.net For the title compound, fragmentation would likely involve several key pathways:

Cleavage of the N-N bond: This could lead to fragments corresponding to the thiourea part and the imine part of the molecule.

α-cleavage: Fission of the C-C bond adjacent to the imine C=N group is common. This would lead to the loss of an ethyl or sec-butyl radical from the 3-methylpentan-2-ylidene moiety. The loss of an ethyl radical (29 Da) is often a favorable pathway in such structures. docbrown.info

Rearrangements: Hydrogen rearrangements can also occur, leading to characteristic neutral losses. researchgate.net

Table 4: Predicted Key Fragments for this compound in Mass Spectrometry Based on the molecular formula C₇H₁₅N₃S and general fragmentation patterns.

| m/z Value | Proposed Ion Structure / Identity | Fragmentation Pathway |

|---|---|---|

| 186 | [C₇H₁₅N₃S + H]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 185 | [C₇H₁₅N₃S]⁺˙ | Molecular Ion ([M]⁺˙) |

| 156 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the alkyl chain (α-cleavage) |

| 128 | [M - C₄H₉]⁺ | Loss of a butyl radical from the alkyl chain (α-cleavage) |

| 100 | [CH₃-C(CH₂CH₃)=N-NH₂]⁺ or similar | Cleavage of the thiourea moiety |

| 85 | [CH₃-C(CH₂CH₃)=N]⁺ | Cleavage of the N-N bond |

| 76 | [H₂NCSNH₂]⁺˙ | Thiourea fragment |

Theoretical and Computational Investigations of 3 Methylpentan 2 Ylideneamino Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular and versatile method used in computational studies of thiosemicarbazone derivatives to obtain reliable data on their molecular properties. mdpi.comnih.gov

Geometry Optimization of (3-Methylpentan-2-ylideneamino)thiourea and its Complexes

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. For this compound, this process would involve using a DFT method, such as B3LYP, paired with a basis set (e.g., 6-31G(d,p)), to calculate the most stable three-dimensional structure. mdpi.com

The optimization process iteratively adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. The resulting optimized geometry provides crucial information about the molecule's shape and steric properties. In thiosemicarbazones, key parameters of interest include the planarity of the C=N-N-C(S) core and the bond lengths of the C=S and C=N groups, which are critical for their chemical behavior and ability to coordinate with metal ions. mdpi.com While specific data for the target compound is unavailable, an optimized structure would allow for the precise determination of its geometric parameters.

Illustrative Data Table: Predicted Geometric Parameters for a Thiosemicarbazone

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=S | 1.685 | C-N-N | 118.5 |

| C=N | 1.281 | N-N=C | 116.2 |

| N-N | 1.380 | N-C=S | 120.1 |

| C-N (Thioamide) | 1.350 | H-N-C | 119.8 |

Note: The values in this table are representative of a typical thiosemicarbazone and are for illustrative purposes only.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a central part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as an electron donor. A high HOMO energy indicates a greater tendency to donate electrons to an acceptor.

LUMO : This orbital acts as an electron acceptor. A low LUMO energy suggests a greater ability to accept electrons from a donor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For thiosemicarbazones, the HOMO is often localized over the sulfur and nitrogen atoms of the thiourea (B124793) moiety, while the LUMO may be distributed across the imine (C=N) bond and adjacent groups.

Illustrative Data Table: Frontier Molecular Orbital Energies for a Thiosemicarbazone

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

Note: The values in this table are representative of a typical thiosemicarbazone and are for illustrative purposes only.

Calculation of Quantum Chemical Parameters

From the HOMO and LUMO energies, several quantum chemical parameters can be calculated to further describe a molecule's reactivity and stability. These descriptors are crucial in structure-activity relationship (SAR) studies.

Ionization Energy (I) : The energy required to remove an electron. It is approximated as I ≈ -E(HOMO).

Electron Affinity (A) : The energy released when an electron is added. It is approximated as A ≈ -E(LUMO).

Electronegativity (χ) : The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η) : A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive.

These parameters help in quantifying the chemical behavior of this compound, predicting how it might interact with other molecules or biological targets.

Illustrative Data Table: Quantum Chemical Parameters for a Thiosemicarbazone

| Parameter | Calculated Value | Units |

| Ionization Energy (I) | 6.25 | eV |

| Electron Affinity (A) | 1.50 | eV |

| Electronegativity (χ) | 3.875 | eV |

| Chemical Hardness (η) | 2.375 | eV |

| Dipole Moment (μ) | 3.5 | Debye |

Note: The values in this table are representative of a typical thiosemicarbazone and are for illustrative purposes only.

Molecular Modeling and Energy Calculations

Beyond static electronic properties, molecular modeling can be used to explore dynamic processes, such as chemical reactions and conformational changes, by calculating the energies associated with different molecular states.

Gibbs Free Energy Calculations for Reaction Pathways and Isomerism

Gibbs free energy (G) is a thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. In computational chemistry, calculating the change in Gibbs free energy (ΔG) helps determine the spontaneity and equilibrium position of a chemical reaction or isomeric transformation.

For a compound like this compound, which can exist as different isomers (e.g., E/Z isomers around the C=N bond), DFT calculations can determine the relative Gibbs free energy of each form. The isomer with the lower Gibbs free energy will be more stable and thus more abundant at equilibrium. These calculations are also vital for mapping reaction pathways, identifying transition states, and determining activation energies, providing a complete picture of the molecule's thermodynamic and kinetic behavior. mdpi.com

Conformational Space Exploration and Stability Assessments

Conformational analysis involves identifying all possible spatial arrangements (conformers) of a molecule that result from rotation around its single bonds and assessing their relative stabilities. For a flexible molecule like this compound, with its alkyl chain, numerous conformers can exist.

Computational methods can systematically explore the conformational space to locate low-energy conformers. This involves rotating specific bonds by increments and performing energy calculations for each resulting structure. The results can be plotted on a potential energy surface, which maps the energy as a function of one or more geometric parameters (like dihedral angles). This analysis is crucial for understanding how the molecule behaves in solution and how its shape might influence its ability to interact with other molecules, such as binding to a receptor site. nih.govnih.gov Studies on similar thiourea compounds have shown that they can exist in different conformations, with the relative stability often dictated by intramolecular hydrogen bonding and steric hindrance. researchgate.net

Quantification of Intermolecular Interaction Energies

The stability and crystalline structure of this compound are largely governed by a variety of intermolecular interactions. Computational chemistry provides powerful tools to quantify these forces, with a particular emphasis on dispersion energy.

Dispersion forces, a component of van der Waals forces, are critical in the molecular packing of thiourea derivatives. Hirshfeld surface analysis is a common method to visualize and analyze these intermolecular contacts. For instance, in a related disubstituted thiourea derivative, C₁₀H₁₄N₄S, Hirshfeld analysis revealed weak intermolecular C—H⋯S interactions and short C⋯S/S⋯C contacts, which are visualized as faint red spots on the Hirshfeld surface. nih.gov

The energy of these interactions can be calculated using various computational methods. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed for their accuracy in capturing electron correlation effects, which are the basis of dispersion forces.

To illustrate the typical intermolecular interaction energies that could be expected for this compound, a hypothetical breakdown of interaction energies based on studies of similar thiourea derivatives is presented in Table 1. These values are calculated for molecular pairs (dimers) extracted from a predicted crystal structure.

| Interaction Type | Energy (kcal/mol) | Contributing Components |

|---|---|---|

| Hydrogen Bonding (N-H···S) | -5.0 to -8.0 | Electrostatic, Induction, Dispersion |

| Dispersion | -2.0 to -5.0 | Electron Correlation |

| Electrostatic (non-hydrogen bonding) | -1.0 to -3.0 | Coulombic Forces |

| Induction | -0.5 to -1.5 | Polarization |

Advanced Computational Methodologies in Chemical Research

The study of this compound and related compounds is increasingly benefiting from the integration of advanced computational techniques, including machine learning, artificial intelligence, and sophisticated molecular simulations.

Application of Machine Learning and Artificial Intelligence for Material Discovery and Catalyst Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the fields of material science and catalysis by accelerating the discovery of new materials and the design of more efficient catalysts. cas.cnfrontiersin.org These data-driven approaches can identify complex patterns and relationships between molecular structures and their properties, which are often not apparent through traditional research methods. aps.org

In the context of thiourea derivatives, ML models can be trained on large datasets of known compounds to predict the properties of novel, unsynthesized molecules like this compound. These properties can range from catalytic activity and material strength to solubility and toxicity. For example, a machine learning model could be developed to predict the binding affinity of thiourea derivatives to a specific enzyme or their potential as corrosion inhibitors. dntb.gov.ua

| Step | Description | AI/ML Tool |

|---|---|---|

| 1. Data Collection | Gathering experimental and computational data on known thiourea-based catalysts. | Natural Language Processing (NLP) for literature mining. |

| 2. Feature Engineering | Defining molecular descriptors for the thiourea derivatives. | Automated feature generation algorithms. |

| 3. Model Training | Training a predictive model to correlate molecular features with catalytic performance. | Gradient Boosting, Neural Networks. |

| 4. Candidate Generation | Using the trained model to screen a virtual library of novel thiourea compounds. | Generative Adversarial Networks (GANs). |

| 5. Experimental Validation | Synthesizing and testing the most promising candidates identified by the AI. | - |

The use of machine learning on "failed" experiments has also been shown to be valuable, as it helps the model learn what not to do, leading to more accurate predictions for successful syntheses. friedler.netchemai.io

Integration of Molecular Simulation Approaches in Thiourea Chemistry

Molecular dynamics (MD) simulations provide a powerful lens to study the dynamic behavior of molecules and their interactions over time. nih.gov In the context of thiourea chemistry, MD simulations are used to investigate conformational changes, solvent effects, and the stability of molecular aggregates. aip.orgnih.gov

For this compound, MD simulations can be employed to:

Study Conformational Flexibility: Analyze the rotational barriers around single bonds and identify the most stable conformations in different environments.

Simulate Crystal Growth: Understand the mechanisms by which individual molecules self-assemble into a crystalline solid.

Investigate Interactions with other Molecules: Model the interaction of the thiourea derivative with solvents, surfaces, or biological macromolecules. nih.gov

Recent studies on thiourea derivatives have utilized MD simulations to understand their potential as inhibitors for various enzymes by mapping the interacting residues and calculating binding free energies. nih.govresearchgate.net For instance, simulations can reveal the key hydrogen bonds and hydrophobic interactions that stabilize the binding of a thiourea derivative to a protein's active site. acs.org Theoretical studies have also explored the hydrogen-bonding patterns in urea (B33335) and thiourea aggregates, finding that thiourea favors ribbon-like structures over chains. researchgate.net This insight is crucial for predicting the solid-state structure of new derivatives.

The integration of quantum mechanics (QM) with molecular mechanics (MM) in QM/MM simulations allows for a more accurate description of chemical reactions and other electronic phenomena within a large molecular system, a technique that is increasingly being applied to complex chemical problems involving thiourea compounds. rsc.org

Mechanistic Studies of Chemical Transformations Involving 3 Methylpentan 2 Ylideneamino Thiourea

Investigations into the Reaction Mechanisms of Thiourea (B124793) Synthesis

The synthesis of thiourea derivatives, including thiosemicarbazones like (3-Methylpentan-2-ylideneamino)thiourea, follows well-established mechanistic pathways in organic chemistry. This compound is a thiosemicarbazone, typically formed by the condensation reaction between a ketone (3-methylpentan-2-one) and thiosemicarbazide (B42300).

The fundamental mechanism for the formation of most thiourea derivatives involves the nucleophilic addition of an amine to a thiocarbonyl group. A common route is the reaction of an amine with an isothiocyanate. mdpi.comnih.gov Another prevalent method involves the reaction between amines and carbon disulfide, which proceeds through a dithiocarbamate (B8719985) salt intermediate that subsequently reacts with another amine to yield the thiourea product. nih.govorganic-chemistry.org

In the specific case of thiosemicarbazones, the synthesis mechanism is a condensation reaction. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the primary amino group (-NH2) of thiosemicarbazide on the electrophilic carbonyl carbon of the ketone (3-methylpentan-2-one). This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N), known as an imine or Schiff base, which is central to the structure of this compound.

Alternative synthetic strategies for the core thiourea structure include the conversion of ureas into thioureas. One such method employs Lawesson's reagent for the thionation of urea (B33335). The mechanism involves a nucleophilic substitution reaction where the sulfur anion from the decomposed Lawesson's reagent attacks the partially positive carbonyl carbon of the urea. bibliotekanauki.plresearchgate.net

A summary of common thiourea synthesis mechanisms is presented below.

| Synthesis Method | Key Reactants | Brief Mechanistic Description |

| Isothiocyanate Route | Amine + Isothiocyanate | Nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the isothiocyanate group. mdpi.com |

| Carbon Disulfide Route | Amine + Carbon Disulfide | Formation of a dithiocarbamate intermediate, followed by reaction with a second amine. nih.govorganic-chemistry.org |

| Condensation (Thiosemicarbazones) | Ketone/Aldehyde + Thiosemicarbazide | Nucleophilic attack of the primary amine of thiosemicarbazide on the carbonyl carbon, followed by dehydration. |

| Thionation of Urea | Urea + Lawesson's Reagent | Nucleophilic attack by a sulfur anion from Lawesson's reagent on the urea's carbonyl carbon. bibliotekanauki.plresearchgate.net |

Mechanistic Pathways of Metal Complex Formation with this compound

Thiourea and its derivatives, including thiosemicarbazones, are versatile ligands in coordination chemistry due to the presence of multiple donor sites (sulfur and nitrogen atoms). mdpi.com The mechanistic pathways of metal complex formation are influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the specific substituents on the thiourea ligand.

This compound can exhibit different coordination modes. The ligand exists in tautomeric equilibrium between a thione form (C=S) and a thiol form (C-SH). mdpi.com This equilibrium is crucial to its coordination behavior.

Pathways of Coordination:

Neutral Monodentate Coordination: The ligand coordinates to the metal center through the sulfur atom of the thione group (C=S) while remaining in its neutral form. This is a common pathway, especially in non-basic media. mdpi.com The sulfur atom acts as a soft donor, readily bonding with soft metal ions.

Anionic Bidentate (N,S) Chelation: In the presence of a base or upon reaction with certain metal salts, the ligand can be deprotonated at the N-H position adjacent to the thiocarbonyl group, often via the thiol tautomer. This results in an anionic ligand that coordinates to the metal ion through both the imine nitrogen and the thiol sulfur atom. mdpi.comnih.gov This pathway leads to the formation of a stable five- or six-membered chelate ring, which is thermodynamically favorable. Spectroscopic studies of various metal complexes with thiourea derivatives confirm this bidentate coordination mode. nih.govrsc.org

The general mechanism for bidentate chelation can be summarized as:

Step 1: Tautomerization: The thiourea ligand undergoes tautomerization from the thione to the thiol form.

Step 2: Deprotonation: The acidic proton of the thiol group is lost, forming a thiolate anion.

Step 3: Chelation: The metal ion coordinates simultaneously with the negatively charged sulfur atom and a nearby nitrogen donor atom (typically the azomethine nitrogen), forming a stable complex.

The coordination behavior of thiourea derivatives with various metal ions is detailed in the table below.

| Metal Ion | Coordination Mode | Ligand Form | Resulting Complex Geometry (Examples) |

| Cu(II) / Cu(I) | Monodentate (S-donor) or Bidentate (N,S-donor) | Neutral or Anionic | Distorted Tetrahedral, Trigonal Planar, Square Planar rsc.org |

| Ni(II) | Bidentate (N,S-donor) | Anionic | Square Planar rsc.org |

| Pd(II) | Bidentate (O,S or N,S-donor) | Anionic | Square Planar nih.gov |

| Pt(II) | Bidentate (N,S-donor) | Anionic | Square-Planar nih.gov |

| Zn(II) | Bidentate (N,S-donor) | Anionic | Distorted Tetrahedral rsc.org |

Identification and Characterization of Reaction Intermediates

The identification of transient species and intermediates is fundamental to confirming reaction mechanisms. In the study of thiourea transformations, both synthetic and complexation reactions involve key intermediates.

For thiourea synthesis via the carbon disulfide method, the dithiocarbamate salt is a well-recognized intermediate. nih.gov In mechanochemical syntheses, reactive intermediates such as N-thiocarbamoyl benzotriazoles have been identified using techniques like in situ Raman spectroscopy. nih.gov These intermediates are essentially activated forms of isothiocyanates.

In the acid-catalyzed reaction of thiourea with dicarbonyl compounds, which shares similarities with thiosemicarbazone formation, intermediates have been isolated and detected by 13C NMR spectroscopy. For example, in the reaction with 1-phenylpropane-1,2-dione, a key intermediate proposed is a substituted imidazolinyl-thiourea, which forms before the final product. rsc.org

During metal complex formation, the initial interaction between the ligand and the metal salt can be considered a transient state. In reactions where the metal ion's oxidation state changes (e.g., reduction of Cu(II) to Cu(I) upon coordination with a thiourea ligand), the initial Cu(II) complex can be seen as an intermediate that undergoes an internal redox reaction to form the more stable Cu(I) complex. rsc.org The formation of cyclized intermediates has also been proposed in certain reactions, such as the formation of benzimidazolidine-2-thiones from the reaction of 1,2-diisothiocyanate with amines, where a mono-thiourea intermediate undergoes intramolecular cyclization. nih.gov

Spectroscopic methods are crucial for characterizing these transient species. Changes in NMR chemical shifts, particularly for protons and carbons near the donor atoms, can provide evidence of coordination and intermediate formation. For instance, a downfield shift in the 13C NMR signal for the thiocarbonyl carbon suggests a decrease in electron density, indicating coordination through the sulfur atom. mdpi.com

Applications of 3 Methylpentan 2 Ylideneamino Thiourea in Catalysis and Materials Science

Catalytic Applications of (3-Methylpentan-2-ylideneamino)thiourea and its Metal Complexes

The thiourea (B124793) functional group is a powerful motif in catalyst design due to its ability to act as a hydrogen-bond donor, activating electrophiles and controlling the stereochemistry of chemical reactions.

Role as Organocatalysts in Organic Transformations

Thiourea derivatives have emerged as a prominent class of organocatalysts, which are small organic molecules that can accelerate chemical reactions. The catalytic activity of thioureas stems from their ability to form strong hydrogen bonds with electrophilic substrates, thereby activating them towards nucleophilic attack. Bifunctional thiourea catalysts, which incorporate both a hydrogen-bond donating thiourea group and a basic site (such as an amine), are particularly effective as they can simultaneously activate both the electrophile and the nucleophile.

In the context of this compound, the thiourea moiety provides the hydrogen-bonding capability, while the imine nitrogen could potentially act as a basic site. This dual functionality could allow it to catalyze a range of organic transformations. The imine substituent, a 3-methylpentan-2-ylidene group, would also introduce specific steric bulk that could influence the stereochemical outcome of the catalyzed reactions.

Table 1: Examples of Organic Transformations Catalyzed by Thiourea-Based Organocatalysts

| Reaction Type | Catalyst Type | Substrates | Product | Enantiomeric Excess (ee) |

| Michael Addition | Bifunctional Amino-Thiourea | 1,3-Dicarbonyl compounds and nitroolefins | γ-Nitrocarbonyl compounds | Up to 99% |

| Aza-Henry Reaction | Bifunctional Amino-Thiourea | Nitroalkanes and N-Boc imines | β-Nitroamines | High |

| Mannich Reaction | Thiourea fused γ-amino alcohols | β-Keto active methylene (B1212753) compounds and imines | β-Amino keto compounds | Up to 99% |

| Strecker Synthesis | Chiral Thiourea Derivative | Imines and HCN | α-Aminonitriles | Up to 98% |

Note: This table presents data for various thiourea-based organocatalysts and is intended to be representative of the potential applications for this compound.

Metal-Thiourea Complexes in Homogeneous and Heterogeneous Catalysis

Thiourea derivatives are excellent ligands for a variety of metal ions, forming stable complexes that can be utilized in both homogeneous and heterogeneous catalysis. The sulfur atom of the thiourea group is a soft donor and readily coordinates to transition metals. The nitrogen atoms can also participate in coordination, leading to different binding modes (monodentate or bidentate) which can influence the catalytic activity and selectivity of the metal complex.

Complexes of this compound with metals such as copper, nickel, palladium, and platinum could potentially catalyze a range of cross-coupling reactions, hydrogenations, and oxidations. The nature of the metal center, its oxidation state, and the coordination geometry dictated by the ligand would determine the specific catalytic application. These metal complexes could be employed in homogeneous catalysis, where the catalyst is dissolved in the reaction medium, or immobilized on a solid support for use in heterogeneous catalysis, which offers advantages in terms of catalyst separation and recycling.

Specific Catalytic Reactions (e.g., Diels-Alder, Conjugate Addition, Alkylation)

Based on the known reactivity of other thiourea-based catalysts, this compound could potentially be applied in several key organic reactions:

Diels-Alder Reaction: Chiral thiourea catalysts have been shown to catalyze enantioselective aza-Diels-Alder reactions, leading to the formation of nitrogen-containing heterocyclic compounds. The hydrogen-bonding activation of the dienophile by the thiourea catalyst is crucial for achieving high stereoselectivity.

Conjugate Addition: Bifunctional thiourea catalysts are highly effective in promoting the conjugate addition (Michael addition) of various nucleophiles to α,β-unsaturated compounds. These reactions are fundamental in carbon-carbon bond formation.

Alkylation: Isothiourea derivatives have been successfully used as catalysts in the enantioselective α-alkylation of esters through a 1,6-conjugate addition mechanism.

The specific structure of this compound would likely influence its efficacy and selectivity in these transformations.

Materials Science Applications of this compound Derivatives

The ability of the thiourea group to engage in specific intermolecular interactions also makes its derivatives interesting candidates for applications in materials science.

Development of Materials for Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The thiourea moiety is an excellent hydrogen-bond donor and can be incorporated into larger molecular architectures to create receptors for specific anions or neutral molecules.

Derivatives of this compound could be designed to act as sensors or separation agents. The imine portion of the molecule can be modified to tune the shape and electronic properties of the binding pocket, potentially leading to selective recognition of target analytes.

Exploration in Molecular Electronics

The field of molecular electronics aims to use individual molecules or small groups of molecules as electronic components. While specific research into the use of this compound in this area is not apparent, the electronic properties of thiourea derivatives are of interest. The ability of the thiourea group to coordinate with metal surfaces and to participate in charge transport processes makes such compounds potential candidates for components in molecular wires, switches, or sensors. Further research would be needed to explore the specific electronic properties of this compound and its potential in this emerging field.

Application as Corrosion Inhibitors

Thiourea and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in acidic environments. The efficacy of these organic compounds stems from their molecular structure, which includes sulfur, nitrogen, and in some cases, oxygen atoms, as well as double bonds. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosive process.

For a compound like this compound, the presence of the thiourea moiety suggests a strong potential for corrosion inhibition. The imine group (C=N) could further enhance its adsorption capabilities. The alkyl group (3-methylpentan-2-ylidene) would influence its solubility and the surface coverage on the metal.

Table 1: Potential Corrosion Inhibition Properties of this compound

| Property | Anticipated Contribution to Corrosion Inhibition |

| Thiourea Group (-CSNH2) | Primary site for adsorption via sulfur and nitrogen lone pairs. |

| Imine Group (C=N) | Additional site for coordination with the metal surface. |

| Alkyl Chain | Influences solubility and surface packing density. |

| Overall Molecular Size | Affects the surface area covered by each molecule. |

Integration into Nanocrystal Synthesis

Thiourea and its derivatives can serve as sulfur sources or capping agents in the synthesis of metal sulfide (B99878) nanocrystals. In a typical synthesis, a metal precursor reacts with the thiourea derivative, which decomposes upon heating to release sulfide ions (S²⁻). These ions then react with the metal ions to form the nanocrystals.

The organic part of the thiourea derivative can act as a capping agent, adsorbing to the surface of the growing nanocrystals. This prevents aggregation and controls the size and shape of the resulting nanoparticles. The specific structure of the alkyl or aryl groups attached to the thiourea core plays a crucial role in determining the final morphology of the nanocrystals. In the case of this compound, the 3-methylpentan-2-ylidene group would influence the growth and stabilization of the nanocrystals.

Contributions to Supramolecular Chemistry

The ability of thiourea derivatives to form strong and directional hydrogen bonds makes them excellent building blocks in supramolecular chemistry. The N-H protons of the thiourea group are effective hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions can be utilized to construct complex, self-assembled architectures such as chains, ribbons, and networks.

The substituents on the thiourea core can be tailored to introduce other non-covalent interactions, such as π-π stacking or van der Waals forces, which can further direct the self-assembly process. The structure of this compound, with its combination of a hydrogen-bonding thiourea group and a bulky alkyl substituent, could lead to the formation of interesting and potentially useful supramolecular structures.

Fabrication of Hybrid Materials (e.g., with Mesoporous Silica (B1680970) Nanoparticles)

Hybrid organic-inorganic materials often exhibit properties superior to their individual components. Mesoporous silica nanoparticles (MSNs) are a popular choice for the inorganic component due to their high surface area, tunable pore size, and biocompatibility. The surface of MSNs can be functionalized with organic molecules to create hybrid materials with specific functionalities.

Thiourea derivatives can be grafted onto the surface of MSNs to create materials for applications such as heavy metal ion adsorption or catalysis. The thiourea groups provide active sites for binding metal ions or for catalyzing chemical reactions. The synthesis of such a hybrid material would typically involve reacting an aminosilane-functionalized MSN with an isothiocyanate precursor to the desired thiourea derivative. While no specific studies on this compound functionalized MSNs are available, the general methodology is well-established for other thiourea compounds.

Future Research Directions and Emerging Opportunities for 3 Methylpentan 2 Ylideneamino Thiourea

Design and Synthesis of Advanced (3-Methylpentan-2-ylideneamino)thiourea Analogues

The inherent modifiability of the this compound structure presents a significant opportunity for the creation of a diverse library of analogues with precisely tuned properties. Future synthetic strategies are expected to focus on systematic alterations to both the alkyl backbone and the thiourea (B124793) functional group to modulate the molecule's electronic and steric characteristics.

Key areas for synthetic advancement include:

Alkyl Chain Functionalization: The introduction of various functional groups onto the 3-methylpentan backbone can profoundly impact the ligand's solubility, steric profile, and electronic nature. For instance, incorporating electron-withdrawing or electron-donating substituents can alter the electron density at the nitrogen and sulfur donor atoms, thereby influencing its coordination behavior.

N-Substitution of the Thiourea Group: The substitution of hydrogen atoms on the terminal nitrogen of the thiourea moiety with diverse organic groups (e.g., aryl, alkyl, heterocyclic) can generate a new class of N,N-disubstituted thiourea derivatives. Such modifications would not only affect the coordination chemistry but could also introduce novel functionalities, such as unique photophysical properties.

Development of Chiral Analogues: The synthesis of enantiomerically pure versions of this compound by introducing a chiral center within the alkyl chain is a particularly promising research direction. These chiral ligands could prove invaluable in the development of asymmetric catalysts for stereoselective chemical transformations.

The strategic design and synthesis of these advanced analogues are poised to significantly broaden the scope of thiourea-based ligands and their applications.

Novel Metal-Ligand Combinations for Enhanced Coordination Chemistry and Functionality

The coordination chemistry of this compound with a wide array of metal ions remains a largely untapped area of research. The presence of both nitrogen and sulfur donor atoms facilitates versatile coordination modes, including both monodentate and bidentate chelation. Future work should systematically investigate the complexation of this ligand with a broad spectrum of transition metals, as well as lanthanide and actinide elements.

Emerging opportunities in this field include:

Exploration of Diverse Metal Centers: While initial studies may have focused on common transition metals like copper, nickel, and zinc, a comprehensive investigation into its coordination with less-explored metals such as ruthenium, rhodium, palladium, and platinum could yield novel complexes with unique catalytic or material properties.

Construction of Supramolecular Assemblies: The thiourea moiety's capacity for forming strong hydrogen bonds can be harnessed to construct complex supramolecular structures. By combining this compound with suitable metal ions and co-ligands, it may be possible to create self-assembled architectures like cages, grids, and polymers with interesting host-guest properties or stimuli-responsive behaviors.

A systematic exploration of these novel metal-ligand combinations is essential to fully realize the potential of this compound.

Predictive Computational Modeling for Rational Design of Thiourea-Based Systems

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for the rational design and property prediction of new molecules and materials. Applying these in silico methods to this compound and its derivatives can provide crucial insights to guide experimental work, saving time and resources.

Future computational investigations could focus on:

| Computational Application | Predicted Properties and Insights |

| Coordination Geometry and Stability | Preferred coordination modes with various metal ions; Thermodynamic stability of resulting complexes. |

| Spectroscopic and Electronic Properties | Simulation of UV-Vis, IR, and NMR spectra for characterization; Calculation of HOMO-LUMO energies to understand electronic structure and reactivity. |

| Catalytic Activity Screening | Virtual screening of analogue libraries and their metal complexes to identify promising candidates for specific catalytic transformations. |

The integration of predictive computational modeling with experimental synthesis and characterization will be a key driver for the efficient development of novel thiourea-based systems.

Expanding the Scope of Catalytic Applications towards Sustainable Processes

The distinct electronic and steric features of metal complexes derived from this compound make them compelling candidates for catalysis. Future research should aim to broaden their application in catalysis, with a strong emphasis on developing sustainable and environmentally friendly chemical processes.

Potential areas for catalytic exploration include:

Homogeneous Catalysis: Complexes of this compound could be evaluated as catalysts for a range of organic reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), oxidations, and reductions. The tunable nature of the ligand allows for the fine-tuning of catalyst performance to optimize activity, selectivity, and stability.

Heterogeneous Catalysis: The immobilization of these metal complexes onto solid supports like silica (B1680970), alumina, or polymers can lead to the development of robust and recyclable heterogeneous catalysts. This approach offers significant advantages for catalyst separation and reuse, contributing to more sustainable industrial processes.

Green Chemistry Initiatives: A primary focus should be on utilizing these catalysts in environmentally benign reaction media, such as water or ionic liquids, and under milder reaction conditions. This aligns with the core principles of green chemistry and promotes the development of more sustainable chemical technologies.

The creation of highly efficient and selective catalysts based on this compound could have a substantial impact across the chemical industry.

Development of Next-Generation Functional Materials Utilizing this compound Frameworks

The versatile coordination capabilities and potential for self-assembly of this compound make it an excellent building block for the construction of novel functional materials. Future research in this domain could lead to the development of materials with tailored optical, electronic, and magnetic properties.

Emerging opportunities in functional materials include:

Luminescent Materials: The incorporation of lanthanide ions into coordination polymers or metal-organic frameworks (MOFs) based on this ligand could result in new luminescent materials for applications in sensing, bioimaging, and advanced lighting. The ligand can effectively act as an "antenna" to sensitize the emission from the lanthanide ions.

Chemical Sensing Materials: The inherent ability of the thiourea group to bind to specific anions and cations can be leveraged to design highly selective chemosensors. The binding of a target analyte to a metal complex of this compound could induce a detectable change in its optical or electrochemical properties, enabling sensitive detection.

Magnetic Materials: The synthesis of polynuclear complexes or coordination polymers containing paramagnetic metal ions bridged by the this compound ligand could lead to the discovery of new magnetic materials with interesting properties, such as single-molecule magnetism.

The exploration of these research avenues will undoubtedly contribute to the advancement of functional materials science, with potential applications spanning a wide range of technologies.

Q & A

Basic: What are the optimal synthesis methods for (3-Methylpentan-2-ylideneamino)thiourea, and how can reaction efficiency be validated?

Methodological Answer:

Synthesis typically involves Schiff base formation between 3-methylpentan-2-one and thiourea derivatives under controlled pH and temperature. Reaction efficiency can be monitored via thin-layer chromatography (TLC) or HPLC to track intermediate formation. Post-synthesis purification should employ recrystallization from polar aprotic solvents (e.g., acetonitrile) to minimize sulfur-related byproducts . Validate purity using melting point analysis and spectroscopic techniques (FTIR, ¹H/¹³C NMR).

Basic: What spectroscopic techniques are most effective for structural characterization of thiourea derivatives like this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify proton environments around the thiourea moiety (δ 7.5–9.5 ppm for NH groups) and the methylpentan-ylideneamino backbone.

- FTIR: Confirm C=S stretching vibrations (1,250–1,350 cm⁻¹) and N-H bending (1,500–1,600 cm⁻¹).

- X-ray crystallography: Resolve stereochemical ambiguity in the Schiff base configuration . Cross-reference spectral data with computational models (e.g., DFT) for validation.

Advanced: How do researchers resolve contradictions in pharmacological activity data for thiourea derivatives across studies?

Methodological Answer:

Contradictions often arise from variations in experimental models (e.g., cell lines vs. in vivo systems) or thiourea derivative substituents. Address discrepancies by:

- Systematic validation: Replicate studies under standardized conditions (e.g., uniform cell culture media, oxygen levels).

- Structure-activity relationship (SAR) analysis: Compare functional groups (e.g., methyl vs. aryl substitutions) to isolate bioactivity drivers .

- Dose-response profiling: Use IC₅₀/EC₅₀ curves to quantify potency thresholds and identify non-linear effects .

Advanced: What experimental approaches are used to elucidate the apoptosis-inducing mechanisms of this compound in cancer models?

Methodological Answer:

- Mitochondrial membrane potential (ΔψM) assays: Use JC-1 dye or TMRE to measure depolarization linked to intrinsic apoptosis pathways.

- Western blotting: Quantify cytochrome c release and Bcl-2/Bax ratios in treated cells.

- Caspase-3/7 activation assays: Confirm execution-phase apoptosis via fluorogenic substrates . Pair with siRNA knockdown of apoptotic regulators to validate mechanistic specificity.

Advanced: How can researchers optimize analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

- HPLC-MS/MS: Employ a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for separation. Use thiourea as a retention time calibrator .

- Sample preparation: Deproteinize biological samples with acetonitrile (3:1 v/v) to minimize matrix interference.

- Validation parameters: Assess linearity (R² > 0.99), LOD/LOQ (≤10 ng/mL), and recovery rates (85–115%) per ICH guidelines .

Advanced: What strategies mitigate thiourea derivative toxicity while retaining bioactivity in drug development?

Methodological Answer:

- Prodrug design: Mask the thiourea moiety with labile protecting groups (e.g., acetyl) to reduce off-target reactivity.

- Toxicogenomics: Screen for hepatotoxicity markers (e.g., ALT/AST elevation) in zebrafish or primary hepatocyte models.

- Metabolic profiling: Use LC-MS to identify toxic metabolites (e.g., sulfoxide derivatives) and guide structural modifications .

Advanced: How do environmental factors influence the stability of this compound in aqueous systems?

Methodological Answer:

- Hydrolytic stability: Conduct accelerated degradation studies at varying pH (2–12) and temperatures (25–60°C). Monitor via UV-Vis spectroscopy for thiourea-specific absorbance (λ ~270 nm).

- Photodegradation: Expose solutions to UV light (254 nm) and quantify degradation products (e.g., urea analogs) via GC-MS .

- Biodegradation assays: Use OECD 301F guidelines with activated sludge to assess persistence .

Advanced: What interdisciplinary approaches integrate thiourea derivatives into materials science (e.g., sensors or catalysts)?

Methodological Answer:

- Coordination chemistry: Leverage thiourea’s sulfur lone pairs to design metal-organic frameworks (MOFs) for gas adsorption. Characterize via BET surface area analysis and XPS.

- Electrochemical sensors: Functionalize graphene oxide with thiourea derivatives to enhance selectivity for heavy metal detection (e.g., Hg²⁺). Validate via cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.